molecular formula C4H4F4O B1304063 3,3,4,4-Tetrafluorobutan-2-one CAS No. 679-97-0

3,3,4,4-Tetrafluorobutan-2-one

Cat. No.: B1304063
CAS No.: 679-97-0
M. Wt: 144.07 g/mol
InChI Key: LXHNMFBSYHBCLY-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutan-2-one is an organic compound with the molecular formula C4H4F4O and a molecular weight of 144.07 g/mol It is a fluorinated ketone, characterized by the presence of four fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluorobutan-2-one can be achieved through several methods. One common approach involves the reaction of 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol with appropriate reagents . The reaction typically proceeds through multiple steps, including the formation of intermediate compounds, followed by deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Overview

3,3,4,4-Tetrafluorobutan-2-one is a fluorinated organic compound with significant applications in various scientific fields. Its unique molecular structure, characterized by the presence of four fluorine atoms, imparts distinct chemical properties that make it valuable in organic synthesis, materials science, and pharmaceuticals. This article explores its applications in detail, supported by case studies and data tables.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its ability to undergo various chemical reactions allows it to act as an intermediate in the synthesis of other fluorinated compounds. This is particularly useful in the development of novel materials and pharmaceuticals.

2. Pharmaceutical Development

The compound has been investigated for its potential use in drug discovery and development. Its unique fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical agents. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

3. Materials Science

In materials science, this compound is used in the synthesis of advanced materials such as polymers and coatings that require specific chemical properties like hydrophobicity and thermal stability. Its applications extend to microfabrication processes where fluorinated materials are essential for creating high-performance electronic devices.

Case Study 1: Synthesis of Fluorosulfonates

Research has shown that this compound can be utilized as a precursor in the synthesis of fluorosulfonates. These compounds are critical in microfabrication techniques and semiconductor device production. A study demonstrated how this compound facilitated the creation of chemically scaled-up resist materials used in lithography processes .

Case Study 2: Enzyme Interaction Studies

In biochemical research, this compound has been examined for its interactions with metabolic enzymes. A study reported that it significantly modulated enzyme activity related to lipid metabolism by acting as an inhibitor at the enzyme's active site. This modulation can lead to potential therapeutic applications in metabolic disorders .

Data Tables

CompoundUnique FeaturesApplications
3,3-Difluoropropan-1-olLess fluorinationSolvent for organic reactions
1-Bromo-2-fluoropropaneContains bromineIntermediate for pharmaceuticals
1-Fluoro-2-methylbutaneSingle fluorinationUsed in agrochemical synthesis

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluorobutan-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-Tetrafluorobutan-1-ol: A related compound with a hydroxyl group instead of a ketone group.

    1,1,2,2-Tetrafluorobutan-3-one: Another fluorinated ketone with a different arrangement of fluorine atoms.

Uniqueness

3,3,4,4-Tetrafluorobutan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone group. This gives it distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

3,3,4,4-Tetrafluorobutan-2-one (TFB) is a fluorinated organic compound with the molecular formula C4_4H4_4F4_4O. Its unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

TFB is characterized by the presence of four fluorine atoms attached to a butanone backbone. The fluorination significantly alters its physical and chemical properties compared to non-fluorinated analogs. The compound is known for its stability and reactivity due to the electronegative fluorine atoms, which influence its interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of TFB can be attributed to several mechanisms:

  • Enzyme Interaction : TFB has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the target enzyme. This interaction can lead to alterations in enzyme conformation and catalytic activity, affecting metabolic pathways within cells .
  • Cell Signaling Modulation : The compound may influence key signaling pathways by modulating the activity of signaling molecules, which can lead to changes in gene expression patterns. This modulation can impact cellular processes such as proliferation and apoptosis .
  • Toxicity and Safety Profile : Research indicates that TFB exhibits low toxicity in controlled environments; however, its effects can vary significantly based on concentration and exposure duration. Safety assessments are critical for determining its suitability for pharmaceutical applications .

In Vitro Studies

Several studies have investigated the effects of TFB on various cell lines:

  • Cell Viability Assays : In studies involving HepG2 liver cells, TFB was found to influence cell survival rates positively when administered at specific concentrations. The compound demonstrated protective effects against oxidative stress-induced cell death .
  • Neuroprotective Effects : Research has indicated that TFB may possess neuroprotective properties. In models of neurotoxicity, TFB treatment resulted in improved cell viability and reduced markers of neuronal damage .

In Vivo Studies

Animal models have also been employed to assess the biological activity of TFB:

  • Metabolic Studies : In vivo experiments have shown that TFB can alter metabolic rates in treated animals, suggesting potential applications in metabolic disorders .
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profiles of TFB indicate favorable characteristics for drug development. Studies highlight its relatively rapid metabolism and excretion, which are crucial for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeCell Line/ModelKey Findings
In VitroHepG2Increased cell survival under oxidative stress
In VitroNeuronal CellsNeuroprotective effects observed
In VivoRodent ModelsAltered metabolic rates; favorable ADME profile

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying TFB's effects on specific enzymes and signaling pathways.
  • Therapeutic Applications : Exploration of TFB as a potential therapeutic agent in treating metabolic disorders or neurodegenerative diseases.
  • Safety Assessments : Comprehensive toxicological studies to establish safe dosage ranges for clinical applications.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 3,3,4,4-Tetrafluorobutan-2-one critical for experimental handling?

  • Molecular Formula : C₄H₄F₄O (Molecular Weight: 144.07) .
  • Physical Properties : High purity (NLT 98%) with a boiling point likely comparable to structurally similar fluorinated alcohols (e.g., 139.3°C for 3,3,4,4-tetrafluoro-2-butanol) . Fluorine substitution increases electronegativity, influencing solubility in polar solvents and thermal stability.
  • Handling Considerations : Fluorinated ketones are typically hygroscopic; storage under anhydrous conditions is recommended.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹⁹F NMR : Critical for identifying fluorine environments and confirming substitution patterns. For example, distinct chemical shifts for CF₂ and CF₃ groups in analogous compounds (e.g., δ −70 to −120 ppm) .
  • GC-MS/HPLC : Used to verify purity (≥98%) and detect trace impurities .
  • IR Spectroscopy : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) provide structural confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and selectivity?

  • Methodology :

  • Fluorination Strategies : Use of fluorinating agents like SF₄ or DAST under controlled temperatures (0–25°C) to avoid side reactions .
  • Catalytic Approaches : Palladium(II) trifluoroacetate (e.g., (CF₃CO₂)₂Pd) can enhance ketone formation in multi-step pathways .
  • Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis of intermediates .
    • Data-Driven Optimization : Monitor reaction progress via in-situ ¹⁹F NMR to adjust reagent stoichiometry and reaction time .

Q. What strategies resolve contradictory spectral or reactivity data in fluorinated ketone reactions?

  • Triangulation : Combine NMR, MS, and X-ray crystallography (if crystalline) to validate structural assignments .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction pathways and identify intermediates .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic effects of fluorine substitution on reaction barriers, aiding mechanistic interpretation .

Q. How does the tetrafluorinated backbone influence the compound’s reactivity in comparison to non-fluorinated analogs?

  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density at the carbonyl group, increasing electrophilicity and susceptibility to nucleophilic attack .
  • Steric Effects : Bulky CF₂/CF₃ groups may hinder access to reactive sites, requiring tailored catalysts (e.g., bulky phosphine ligands in Pd-mediated reactions) .
  • Case Study : In enzyme inhibition studies, fluorinated ketones act as transition-state analogs due to their enhanced electrophilicity, mimicking tetrahedral intermediates in protease reactions .

Q. Key Considerations for Experimental Design

  • Contradiction Management : When spectral data conflicts with expected outcomes (e.g., unexpected byproducts in fluorination), employ in-situ monitoring and computational validation .
  • Scale-Up Challenges : For gram-scale synthesis, optimize catalytic systems to maintain yield while minimizing reagent costs (e.g., Pd-based catalysts) .

Properties

IUPAC Name

3,3,4,4-tetrafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O/c1-2(9)4(7,8)3(5)6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHNMFBSYHBCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382164
Record name 3,3,4,4-Tetrafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-97-0
Record name 3,3,4,4-Tetrafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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